2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as acetamides (based on the “acetamide” in its name). Acetamides are amides derived from acetic acid, which contain a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the hexahydropyrido[4,3-d]pyrimidin-2-yl ring and the benzyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The presence of the acetamide group could make it reactive towards both acids and bases. Additionally, the sulfur atom in the thio group might also contribute to its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Structural Analysis and Derivative Formation
- Heterocyclic Derivatives of Guanidine : The formation and X-ray structure determination of related compounds indicate a focus on crystallography and structural chemistry, contributing to the understanding of molecular configurations and interactions (Banfield et al., 1987).
- Crystal Structures of Related Compounds : Studies on the crystal structures of similar compounds showcase the significance of molecular geometry and intermolecular interactions in medicinal chemistry (Subasri et al., 2016).
Synthesis and Antitumor Properties
- Synthesis of Antitumor Agents : Research involving the synthesis of related compounds as dual inhibitors of dihydrofolate reductase and thymidylate synthase highlights their potential as antitumor agents. This suggests a role in developing new cancer treatments (Gangjee et al., 2005).
Crystallographic Studies for Drug Design
- Crystallography in Drug Development : Detailed crystallographic studies of related compounds play a crucial role in drug design and development, especially in understanding drug-receptor interactions and optimizing drug efficacy (Subasri et al., 2017).
Anti-Inflammatory and Analgesic Agents
- Synthesis of Anti-Inflammatory Agents : The synthesis of novel compounds derived from related structures has been explored for their potential as anti-inflammatory and analgesic agents. This demonstrates an application in developing new medications for pain and inflammation management (Abu‐Hashem et al., 2020).
Exploration of Heterocyclic Synthesis
- Heterocyclic Synthesis in Medicinal Chemistry : Research into the synthesis of heterocyclic compounds, including those related to the compound , is vital in medicinal chemistry. It aids in discovering new drugs and understanding their mechanisms of action (Elian et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-31-17-8-9-20(21(12-17)32-2)25-22(29)15-33-24-26-19-10-11-28(14-18(19)23(30)27-24)13-16-6-4-3-5-7-16/h3-9,12H,10-11,13-15H2,1-2H3,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMHEWPHUXOLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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